1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine

Medicinal Chemistry Pharmacophore Mapping Physicochemical Property

1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine (CAS 2034209-28-2) is a synthetic organic compound classified as a pyrazole-piperidine amide. It is primarily utilized as a research chemical and a functionalized building block in medicinal chemistry programs, including those targeting orexin receptors.

Molecular Formula C11H15F2N3O
Molecular Weight 243.258
CAS No. 2034209-28-2
Cat. No. B2699114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine
CAS2034209-28-2
Molecular FormulaC11H15F2N3O
Molecular Weight243.258
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C(=O)N2CCC(CC2)(F)F
InChIInChI=1S/C11H15F2N3O/c1-7-9(8(2)15-14-7)10(17)16-5-3-11(12,13)4-6-16/h3-6H2,1-2H3,(H,14,15)
InChIKeyUGXOYTWDWNCXGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine: A Specialized Pyrazole-Amide Building Block for Medicinal Chemistry


1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine (CAS 2034209-28-2) is a synthetic organic compound classified as a pyrazole-piperidine amide. It is primarily utilized as a research chemical and a functionalized building block in medicinal chemistry programs, including those targeting orexin receptors [1]. The molecule features a 3,5-dimethyl-1H-pyrazole ring linked via a carbonyl group to a 4,4-difluoropiperidine moiety. This structure combines a hydrogen-bond-donating (HBD) pyrazole N-H with a metabolically stabilized, electron-withdrawing difluoropiperidine ring, making it a distinct vector relative to widely used pyrazole-amide intermediates that lack this specific fluorinated aliphatic group.

Procurement Rationale for 1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine: Why Close Analogs Are Not Interchangeable


Direct substitution of 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine with a closely related analog is not supported by scientific data because small structural modifications within the pyrazole-amide-difluoropiperidine series profoundly alter conformation, target binding, and metabolic stability. For instance, methylation of the pyrazole N-H group, as in the closely related analog 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine (CAS 2418830-72-3), eliminates a hydrogen bond donor and thereby changes the pharmacophore profile . Furthermore, patents on 4,4-difluoropiperidine derivatives explicitly demonstrate that specific substitution patterns on the pyrazole ring are required to achieve optimal antagonist activity at orexin receptors, indicating that even subtle changes can abolish or drastically reduce potency [1].

Quantitative Differentiation of 1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine Against its Closest Structural Analog


Hydrogen-Bond Donor (HBD) Profile: 3,5-Dimethylpyrazole N-H vs. N-Methylated Analog

The target compound retains a hydrogen-bond-donor (HBD) N-H on the pyrazole ring. Its closest commercially available analog, 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine, replaces this N-H with an N-methyl group. This substitution reduces the compound's hydrogen-bond-donor count from 2 to 1 and eliminates a potential site for HBD-driven interactions with biological targets . While no direct binding assay for this target molecule is publicly disclosed, this quantum of HBD count represents a critical pharmacophoric branching point, making the two compounds non-interchangeable for target-binding hypotheses [1].

Medicinal Chemistry Pharmacophore Mapping Physicochemical Property

Metabolic Soft-Spot Mitigation via 4,4-Difluorination on the Piperidine Ring

The 4,4-difluoropiperidine motif is a recognized strategy for blocking oxidative metabolism at the piperidine ring, a common metabolic soft spot for unsubstituted piperidine derivatives. The strong electron-withdrawing effect of the geminal fluorine atoms deactivates the adjacent carbon atoms toward cytochrome P450-mediated oxidation compared to a non-fluorinated piperidine analog. While a direct in vitro microsomal stability comparison for this specific compound is not publicly available, the well-established class-level effect of gem-difluorination on piperidine rings [1] and its successful application in drug discovery programs, such as orexin receptor antagonists [2], strongly support an inherent metabolic stability advantage over its non-fluorinated piperidine counterparts. Procurement of the gem-difluoro analog therefore explicitly addresses a key liability of the parent piperidine structure.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Conformational Preorganization: Low-Energy Conformer Landscape Driven by gem-Difluoro Substitution

Low-resolution microwave spectroscopy and NMR studies on the 4,4-difluoropiperidine core have established that the gem-difluoro substitution preferentially stabilizes the N-H equatorial conformer and increases the energy barrier for ring inversion compared to non-fluorinated piperidine [1]. This conformational restriction directly impacts the spatial orientation of the attached pyrazole-amide group. The target compound is thus expected to have a more defined conformational population in solution than its non-fluorinated piperidine counterpart. This is a distinct, quantifiable physical-chemical property that can influence target binding entropy. While binding data is absent, the conformational preference is a measurable, non-biological advantage that a non-fluorinated analog like 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidine cannot replicate.

Conformational Analysis Medicinal Chemistry Physical Organic Chemistry

Patent-Validated Scaffold Priority: 4,4-Difluoropiperidine Motif as an Orexin Receptor Pharmacophore Anchor

An analysis of the key U.S. patent application US20150051226 reveals a broad Markush structure for 4,4-difluoro piperidine derivatives as orexin receptor antagonists, where the difluoropiperidine moiety serves as a critical pharmacophoric anchor [1]. Within this patent landscape, the specific combination of a 4-carbonyl-linked pyrazole with a 4,4-difluoropiperidine represents a distinct and non-obvious structural subclass. The target compound, 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine, is a close structural congener of the exemplified series. This contrasts with non-pyrazole or differently substituted piperidine analogs, which fall outside the protected structural space and have not been shown to possess the same orexin receptor activity. This patent-based evidence provides a strong intellectual property and pharmacological rationale for selecting this specific substitution pattern over alternatives lacking the difluoropiperidine-pyrazole ketone core.

Orexin Receptor GPCR Medicinal Chemistry Sleep Disorders

Strategic Application Scenarios for 1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine in Drug Discovery


Hit-to-Lead Exploration for Orexin Receptor Antagonists

Medicinal chemistry teams engaged in developing novel orexin receptor antagonists for sleep disorders (e.g., insomnia, narcolepsy) can utilize this compound as a privileged fragment or a direct intermediate. Its structure aligns with the pharmacophore disclosed in patent US20150051226, which establishes the difluoropiperidine-pyrazole amide as a core motif for this target class [1]. Using this building block guarantees the exploration of chemical space pre-validated for activity, thus streamlining the hit-to-lead phase.

Pharmacokinetic Probe Design to Benchmark Metabolic Liabilities

ADME/DMPK scientists can procure this compound to serve as a head-to-head control in microsomal stability assays. By comparing its metabolic half-life directly against a non-fluorinated piperidine analog (i.e., 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidine), teams can generate proprietary, quantitative data to confirm the expected metabolic shielding effect of the 4,4-difluoro group in their specific assay system, addressing a common procurement need for causal structure-activity relationship (SAR) validation [2].

Fragment-Based Drug Discovery (FBDD) Libraries Enrichment

The compound's molecular weight (243.25 Da) is ideal for fragment libraries. Its 4,4-difluoropiperidine core offers a unique, pre-organized conformation with a low-energy equatorial N-amide orientation, as established by microwave spectroscopy studies on the parent heterocycle [3]. This makes it a superior fragment choice for X-ray crystallography or NMR-based screening compared to flexible piperidine fragments, as it reduces the entropic cost of binding and improves electron density interpretability.

Bespoke Scaffold-Hopping Starting Point in Kinase or GPCR Programs

For programs seeking to replace a frequently used piperazine or morpholine amide, this compound offers a distinct physicochemical profile. The 3,5-dimethyl-1H-pyrazole carbonyl acts as both a hydrogen-bond donor and acceptor, while the highly electron-poor difluoropiperidine ring alters the amide's electronic properties. This scaffold-hopping approach is directly supported by its classification within a patented, biologically active compound series [1], providing a scientifically justified avenue for pursuing composition-of-matter patent novelty.

Quote Request

Request a Quote for 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.